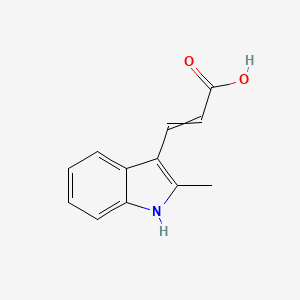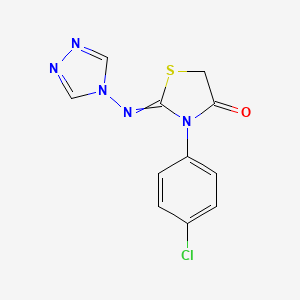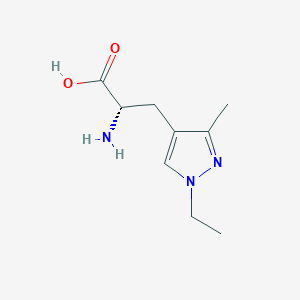![molecular formula C15H14F3NO B11725268 2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11725268.png)
2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[222]octan-3-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclic azabicyclo[222]octan-3-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity and specificity in binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A structurally similar compound with a different substituent pattern.
2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one: Another analog with a different position of the trifluoromethyl group.
Uniqueness
2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of the trifluoromethyl group and the bicyclic structure imparts distinct properties that make it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C15H14F3NO |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
2-[[3-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)12-3-1-2-10(8-12)9-13-14(20)11-4-6-19(13)7-5-11/h1-3,8-9,11H,4-7H2 |
InChI-Schlüssel |
RXQJKFLQVNYAEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine](/img/structure/B11725188.png)


![(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11725208.png)
![N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11725211.png)

![2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11725226.png)
![Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate](/img/structure/B11725233.png)
![N'-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11725238.png)





